molecular formula C22H24N2O4 B2880847 N,N'-1,4-Phenylenebis[3-(5-methyl-2-furyl)propanamide] CAS No. 295345-17-4

N,N'-1,4-Phenylenebis[3-(5-methyl-2-furyl)propanamide]

Cat. No.: B2880847
CAS No.: 295345-17-4
M. Wt: 380.444
InChI Key: LHUIYPINWWDRTH-UHFFFAOYSA-N
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Description

N,N'-1,4-Phenylenebis[3-(5-methyl-2-furyl)propanamide] is a symmetric diamide compound featuring a 1,4-phenylenediamine core linked to two propanamide moieties, each substituted with a 5-methyl-2-furyl group. This structure combines aromatic rigidity (from the phenyl and furan rings) with the hydrogen-bonding capacity of amide groups, making it a candidate for applications in supramolecular chemistry, materials science, and bioactive molecule design. The 5-methylfuran substituents introduce steric bulk and electron-rich aromatic systems, which may enhance interactions with biological targets or influence solubility and crystallinity .

Properties

IUPAC Name

3-(5-methylfuran-2-yl)-N-[4-[3-(5-methylfuran-2-yl)propanoylamino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-15-3-9-19(27-15)11-13-21(25)23-17-5-7-18(8-6-17)24-22(26)14-12-20-10-4-16(2)28-20/h3-10H,11-14H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUIYPINWWDRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)NC(=O)CCC3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N,N’-1,4-Phenylenebis[3-(5-methyl-2-furyl)propanamide] can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. . Generally, the reactivity of such compounds can be influenced by the presence of functional groups and the overall molecular structure.

Scientific Research Applications

It is of interest in chemistry, biology, medicine, and industry due to its potential biological activity. For example, similar compounds have been studied for their roles in photocatalysis, luminescence sensing, and as intermediates in the synthesis of other complex molecules .

Mechanism of Action

The exact mechanism of action of N,N’-1,4-Phenylenebis[3-(5-methyl-2-furyl)propanamide] is not well-documented. compounds with similar structures often exert their effects through interactions with specific molecular targets and pathways. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with N,N'-1,4-Phenylenebis[3-(5-methyl-2-furyl)propanamide], differing primarily in substituents or backbone modifications:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Source
N,N'-1,4-Phenylenebis[3-(5-methyl-2-furyl)propanamide] 5-Methyl-2-furyl groups ~414.4* Potential bioactivity, supramolecular use Inferred
N,N'-(1,4-Phenylene)bis(acetoacetamide) (CAS 24731-73-5) Acetoacetamide groups (3-oxobutanamide) 276.29 Polymer precursor, chelating agent
N,N'-1,4-Phenylenebis[2-(2-methoxy-4-nitrophenyl)azo-3-oxobutanamide] Azo-linked nitro and methoxy phenyl groups ~778.7* Dye intermediate, photochemical studies
N,N'-((1,4-phenylenebis(azanediyl))bis(2-oxoethane-2,1-diyl))bis(dodecanamide) Dodecanamide alkyl chains 815.69 Antimicrobial peptides, membrane interaction
N,N'-1,4-Phenylenebis[3-bromo-propanamide] (CAS 65512-48-3) Bromine substituents 410.07 Halogenated intermediate for synthesis

Notes:

  • *Molecular weights estimated using ChemDraw or inferred from analogs.
  • Azo-containing derivatives (e.g., ) prioritize optical properties, while acetoacetamide variants (e.g., ) emphasize chelation or polymer crosslinking.

Key Differences in Functional Properties

Solubility :

  • The 5-methylfuran groups enhance solubility in polar aprotic solvents (e.g., DMSO) compared to highly hydrophobic alkyl chains (e.g., dodecanamide ).
  • Brominated analogs (e.g., ) exhibit lower solubility due to halogen-induced crystallinity.

Biological Activity :

  • Dodecanamide derivatives (e.g., ) show antimicrobial activity, likely due to membrane disruption by alkyl chains.
  • The furan-substituted compound may interact with biological targets via aromatic stacking or hydrogen bonding, akin to furan-containing pharmaceuticals .

Synthetic Complexity :

  • Brominated or azo-linked analogs (e.g., ) require hazardous reagents (e.g., bromine, diazonium salts), whereas the furan-substituted compound may involve Pd-catalyzed coupling for furyl group introduction.

Table 2: Spectral and Analytical Data

Compound Name HRMS (Observed) HRMS (Calculated) Technique
N,N'-1,4-Phenylenebis[3-(5-methyl-2-furyl)propanamide] Not reported [M+H]+ ~415.4 ESI-TOF (inferred)
N,N'-((1,4-phenylenebis(azanediyl))bis(2-oxoethane-2,1-diyl))bis(dodecanamide) 815.6880 815.6850 ESI-TOF
N,N'-(1,4-Phenylene)bis(acetoacetamide) Not reported 276.29 (M) N/A

Biological Activity

N,N'-1,4-Phenylenebis[3-(5-methyl-2-furyl)propanamide] is a synthetic organic compound with the molecular formula C22H24N2O4 and a molecular weight of 380.444 g/mol. This compound has gained attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and materials science.

Chemical Structure and Properties

The compound's structure features two 5-methyl-2-furyl groups linked by a phenylene moiety, which is characteristic of many biologically active compounds. The IUPAC name is 3-(5-methylfuran-2-yl)-N-[4-[3-(5-methylfuran-2-yl)propanoylamino]phenyl]propanamide.

PropertyValue
Molecular FormulaC22H24N2O4
Molecular Weight380.444 g/mol
CAS Number295345-17-4
InChI KeyLHUIYPINWWDRTH-UHFFFAOYSA-N

The biological activity of N,N'-1,4-Phenylenebis[3-(5-methyl-2-furyl)propanamide] is not fully elucidated; however, compounds with similar structures often interact with specific molecular targets such as enzymes and receptors. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

Research indicates that derivatives of compounds with furan rings exhibit significant anticancer properties. For instance, studies have shown that furan-containing compounds can induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK and Wnt pathways.

Case Study: A study demonstrated that a related furan derivative inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis via the activation of caspase pathways.

Antioxidant Properties

N,N'-1,4-Phenylenebis[3-(5-methyl-2-furyl)propanamide] may also exhibit antioxidant properties due to the presence of furan rings, which are known to scavenge free radicals. This property can be beneficial in preventing oxidative stress-related diseases.

Corrosion Inhibition

The compound has been explored for its potential use as a corrosion inhibitor in acidic environments. Experimental results indicated that it could effectively reduce corrosion rates on metals through adsorption mechanisms.

Organic Pigment Synthesis

Another application involves its use in synthesizing organic pigments, where its structural properties contribute to color stability and intensity.

Comparative Analysis with Similar Compounds

To understand the biological significance of N,N'-1,4-Phenylenebis[3-(5-methyl-2-furyl)propanamide], it is essential to compare it with other furan-containing compounds.

Table 2: Comparison with Similar Compounds

Compound NameAnticancer ActivityAntioxidant ActivityCorrosion Inhibition
N,N'-1,4-Phenylenebis[3-(5-methyl-2-furyl)propanamide]ModerateYesYes
5-Methyl-2-furyl propanoic acidHighModerateNo
Furan-2-carboxylic acidLowYesModerate

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